molecular formula C11H8N4 B2469283 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine CAS No. 71766-33-1

2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B2469283
CAS No.: 71766-33-1
M. Wt: 196.213
InChI Key: NBPQDODRGWLFQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine (CAS 71766-33-1) is a nitrogen-rich heterocyclic compound with the molecular formula C11H8N4 and a molecular weight of 196.21. It serves as a privileged scaffold in medicinal chemistry for the development of novel therapeutic agents. Research indicates that this core structure is a key pharmacophore in compounds exhibiting moderate cytotoxic activity against a range of cancer cell lines, including MCF-7 and K562 . Furthermore, derivatives of this compound have demonstrated significant potential in antimicrobial research, showing efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis , as well as Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa . The imidazo[4,5-b]pyridine system is also of interest for its anti-inflammatory applications, with closely related diaryl-substituted analogs acting as selective COX-2 inhibitors in molecular docking studies . This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-3-yl-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-3-8(7-12-5-1)10-14-9-4-2-6-13-11(9)15-10/h1-7H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPQDODRGWLFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(N2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Reactivity of 2 Pyridin 3 Yl 3h Imidazo 4,5 B Pyridine Derivatives

Classical Approaches to Imidazo[4,5-b]pyridine Core Formation

Traditional methods for constructing the imidazo[4,5-b]pyridine ring system primarily rely on the formation of the imidazole (B134444) ring from a substituted pyridine (B92270) precursor, most commonly a pyridinediamine.

Cyclocondensation Reactions of Pyridinediamines with Aldehyde and Carboxylic Acid Derivatives

The most prevalent and direct method for synthesizing the 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine core is the condensation of 2,3-diaminopyridine (B105623) with a pyridine-3-carbonyl compound. This reaction can be performed with nicotinic acid (pyridine-3-carboxylic acid) or its derivatives, such as esters or acid chlorides. The reaction typically requires a dehydrating agent and elevated temperatures to facilitate the cyclization. Polyphosphoric acid (PPA) is a commonly used medium that serves as both a catalyst and a solvent, promoting the formation of the imidazole ring. beilstein-journals.org

Alternatively, 3-pyridinecarboxaldehyde (B140518) can be used in an oxidative cyclocondensation reaction with 2,3-diaminopyridine. This approach often involves an oxidizing agent, such as p-benzoquinone or even atmospheric oxygen, to achieve the final aromatized product. mdpi.com Variations of this method include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.gov Furthermore, one-pot, three-component reactions have been developed, offering an efficient and eco-friendly approach to synthesizing derivatives of this scaffold. researchgate.net For instance, the reaction of pyridine-2,3-diamine, anilines, and diethylphthalate in glycerol (B35011) with phosphoric acid as a catalyst provides a green pathway to related structures. researchgate.net

A general scheme for this synthesis is presented below:

Scheme 1: Cyclocondensation of 2,3-diaminopyridine with pyridine-3-carbonyl derivatives.

Cyclocondensation Reaction

Reductive Cyclization Strategies

Reductive cyclization offers an alternative route to the imidazo[4,5-b]pyridine core, typically starting from a 2-amino-3-nitropyridine (B1266227) derivative. This strategy involves the reduction of the nitro group to an amino group, which then undergoes spontaneous or induced intramolecular cyclization with a suitable functional group.

One notable example is a one-pot tandem protocol that begins with 2-chloro-3-nitropyridine (B167233). acs.org The synthesis proceeds through a nucleophilic aromatic substitution (SNAr) reaction with a primary amine, followed by the reduction of the nitro group using a reducing agent like zinc powder in the presence of hydrochloric acid. The resulting in-situ-formed N-substituted pyridine-2,3-diamine is then condensed with an aldehyde to form the desired disubstituted imidazo[4,5-b]pyridine derivative. acs.org This method provides a rapid and efficient way to access a variety of N-substituted analogs. acs.orgresearchgate.net

Advanced Synthetic Strategies for Functionalization and Derivatization

Once the core imidazo[4,5-b]pyridine structure is formed, further derivatization is often necessary to modulate its physicochemical properties and biological activity. Advanced strategies focus on selective functionalization at various positions of the heterocyclic system.

N-Alkylation Reactions and Regioselectivity Considerations (N1, N3, N4 positions)

Alkylation of the nitrogen atoms in the imidazo[4,5-b]pyridine ring is a common strategy for derivatization. However, the presence of multiple nitrogen atoms (N1, N3 in the imidazole ring, and N4 in the pyridine ring) leads to challenges in regioselectivity. The tautomeric nature of the N-H proton in the imidazole ring (between N1 and N3) further complicates the reaction, often resulting in a mixture of isomers. fabad.org.tr

Alkylation reactions are typically carried out using an alkyl halide in the presence of a base, such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). fabad.org.trpsychosocial.com Phase-transfer catalysis (PTC) conditions, using reagents like tetra-n-butylammonium bromide (TBAB), have also been successfully employed to synthesize N-substituted derivatives in good yields. uctm.edu

The regiochemical outcome of the alkylation is influenced by several factors, including the steric and electronic properties of the substituents on the core, the nature of the alkylating agent, and the reaction conditions. Studies have shown that for many 2-aryl-imidazo[4,5-b]pyridines, alkylation can occur preferentially on the pyridine nitrogen (N4) or one of the imidazole nitrogens. fabad.org.trresearchgate.net The structural elucidation of the resulting regioisomers is often challenging and requires advanced analytical techniques, such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY), to unambiguously determine the site of alkylation. fabad.org.tr

C-2 Arylation and Heteroarylation Methodologies

Functionalization at the C-2 position is of significant interest as it allows for the introduction of various aryl and heteroaryl groups, which can profoundly impact the molecule's biological properties. While classical methods install the C-2 substituent during the initial cyclocondensation, modern cross-coupling reactions provide powerful alternatives for derivatization at a later stage.

One of the most effective modern techniques is the direct C–H arylation of the imidazo[4,5-b]pyridine core. rsc.orgrsc.org This method avoids the need for pre-functionalization (e.g., halogenation) at the C-2 position. Research has shown that N3-protected imidazo[4,5-b]pyridines, for example with a (2-methoxyethoxy)methyl (MEM) group, undergo efficient and regioselective C-2 arylation with aryl halides. rsc.orgrsc.org These reactions are typically catalyzed by a palladium/copper system in the presence of a base like cesium carbonate. rsc.org This strategy allows for the iterative and selective synthesis of 2,6- and 2,7-disubstituted derivatives from common intermediates. rsc.org

Substitutions at C-6 and C-7 Positions

The pyridine portion of the imidazo[4,5-b]pyridine ring system, specifically at the C-6 and C-7 positions, is another key site for modification. The introduction of substituents at these positions is crucial for tuning the molecule's properties. Halogenated imidazo[4,5-b]pyridines, such as 6-bromo derivatives, are versatile intermediates for this purpose. mdpi.commdpi.com

The Suzuki cross-coupling reaction is a widely used and powerful tool for creating carbon-carbon bonds at these positions. mdpi.comnih.govwikipedia.org Starting from a 6-bromo-2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine precursor, various aryl and heteroaryl boronic acids can be coupled using a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₂CO₃ or K₃PO₄. mdpi.comnih.gov This methodology has been successfully applied to synthesize libraries of 2,6-disubstituted imidazo[4,5-b]pyridines. mdpi.comnih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups on the boronic acid coupling partner. wikipedia.org

Similarly, functionalization at the C-7 position can be achieved through regioselective C-2 arylation of a 7-chloro-imidazo[4,5-b]pyridine, which leaves the chloro-substituent available for subsequent cross-coupling reactions. rsc.org

Tandem Reaction Sequences for Imidazo[4,5-b]pyridine Construction

A notable example involves a one-pot synthesis starting from 2-chloro-3-nitropyridine. acs.orgnih.gov This method utilizes a tandem sequence comprising a Nucleophilic Aromatic Substitution (SNAr) reaction, an in situ nitro group reduction, and a subsequent heteroannulation (cyclization). acs.orgnih.gov The process begins with the SNAr reaction between 2-chloro-3-nitropyridine and a primary amine. This is followed by the reduction of the nitro group to an amino group, and finally, condensation with an aldehyde, such as nicotinamideldehyde (pyridine-3-carboxaldehyde), to form the imidazole ring, yielding the desired this compound derivative. acs.orgnih.gov This particular sequence has been successfully demonstrated in an environmentally benign H₂O-IPA solvent system. acs.orgnih.gov

Another approach involves a palladium-catalyzed tandem cross-coupling/cyclization to construct the imidazo[4,5-b]pyridine core, starting from 3-amino-2-chloropyridine. researchgate.netresearchgate.net Similarly, palladium-catalyzed intramolecular urea (B33335) cyclization following a tandem carbamoyl (B1232498) chloride amination provides efficient access to imidazo[4,5-b]pyridine-2-ones. acs.org These tandem processes offer a streamlined and efficient route to complex heterocyclic structures from readily available starting materials. acs.org

Sustainable and Green Chemistry Approaches in Imidazo[4,5-b]pyridine Synthesis

The principles of sustainable and green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like imidazo[4,5-b]pyridines to minimize environmental impact. These approaches focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgnih.govnih.gov This technology has been successfully applied to the synthesis of various imidazopyridine derivatives. rsc.orgmdpi.commdpi.com The key advantages include rapid and uniform heating, which can enhance reaction rates and minimize the formation of side products. nih.govnih.gov For instance, the synthesis of dihydrobenzo nih.govacs.orgimidazo[1,2-a]pyrimidin-4-ones has been achieved in excellent yields (74-94%) within a very short reaction time of 2 minutes under microwave irradiation. nih.gov While specific protocols for this compound are not extensively detailed in the provided context, the general applicability of microwave assistance to related heterocyclic systems suggests its high potential for this specific synthesis, contributing to a greener process by reducing energy consumption. rsc.orgnih.gov

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. mdpi.comnih.gov This approach is a cornerstone of green chemistry as it minimizes solvent use, purification steps, and waste generation. nih.gov The synthesis of various imidazopyridine isomers has been successfully achieved using MCRs. For example, the Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based multicomponent reaction, is a versatile tool for synthesizing imidazo[1,2-a]pyridines. mdpi.commdpi.com Another example describes the one-pot, three-component synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives from diethylphthalate, anilines, and pyridine-2,3-diamine. researchgate.net These examples highlight the utility of MCRs in rapidly building molecular complexity and their potential for the efficient and sustainable synthesis of this compound derivatives.

The use of catalysts is fundamental to many modern synthetic methodologies for imidazo[4,5-b]pyridines, enabling efficient and selective transformations.

Palladium-catalyzed Systems : Palladium catalysts are extensively used for constructing the imidazo[4,5-b]pyridine core. nih.govacs.orgorganic-chemistry.orgfigshare.com A common method involves the palladium-catalyzed amidation of 2-chloro-3-amino-pyridines with primary amides, followed by in situ cyclization. acs.orgorganic-chemistry.org This approach allows for the regioselective synthesis of N1-substituted imidazo[4,5-b]pyridines, which can be challenging to achieve through other methods. acs.org Various palladium catalysts and ligands, such as Me₄tBu-XPhos, have been optimized to achieve high yields across a range of substrates. organic-chemistry.org

Acid-catalyzed Systems : Acid catalysis is also employed in the synthesis of imidazopyridines. For instance, phosphoric acid has been used as an effective catalyst for the one-pot, three-component reaction to form 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives. researchgate.net Aniline hydrochloride has been used to catalyze the formation of a formimidine intermediate which then undergoes intramolecular cyclization. nih.gov

Clay-catalyzed Systems : In a move towards more sustainable and reusable catalysts, heterogeneous catalysts like modified clays (B1170129) have been investigated. Al³⁺-exchanged K10 montmorillonite (B579905) clay has been successfully used as a reusable catalyst for the synthesis of imidazopyridine derivatives via intramolecular cyclization, achieving excellent yields of 80-93%. nih.gov This represents a greener alternative to homogeneous catalysts, which can be difficult to separate from the reaction mixture.

Table 1: Overview of Catalytic Systems in Imidazo[4,5-b]pyridine Synthesis

Catalyst TypeSpecific Catalyst ExampleReaction TypeKey AdvantagesReference
Palladium-catalyzedTris(dibenzylideneacetone)dipalladium(0)-chloroform adduct with ligands like Me₄tBu-XPhosAmide coupling followed by cyclizationHigh yields (51-99%), good regioselectivity for N1 substitution organic-chemistry.org, nih.gov
Acid-catalyzedPhosphoric AcidOne-pot three-component reactionEffective for multicomponent synthesis, simple procedure researchgate.net
Clay-catalyzedAl³⁺-exchanged K10 montmorillonite clayIntramolecular cyclizationReusable heterogeneous catalyst, excellent yields (80-93%), environmentally friendly nih.gov

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. mdpi.comnih.gov Efforts have been made to replace traditional volatile organic compounds with more environmentally benign alternatives in the synthesis of imidazo[4,5-b]pyridines.

H₂O-IPA : A mixture of water (H₂O) and isopropyl alcohol (IPA) has been successfully used as a green solvent system for the tandem synthesis of imidazo[4,5-b]pyridines from 2-chloro-3-nitropyridine. acs.orgnih.gov Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability, while IPA is a more environmentally friendly alcohol compared to many other organic solvents. mdpi.comquora.com This solvent system facilitates the reaction sequence, leading to excellent yields with a simplified purification process. acs.orgnih.gov

Glycerol : Glycerol, a byproduct of biodiesel production, is a promising green solvent due to its non-toxicity, biodegradability, high boiling point, and low vapor pressure. researchgate.netrsc.orgijarsct.co.inbenthamdirect.com It has been utilized as a solvent for the synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives, demonstrating its utility in promoting heterocyclic synthesis. researchgate.net The use of glycerol can often lead to high yields and simplified product isolation. ijarsct.co.inbenthamdirect.com

Table 2: Comparison of Green Solvent Systems

Solvent SystemSynthetic ApplicationAdvantagesReference
H₂O-IPATandem synthesis of imidazo[4,5-b]pyridinesEnvironmentally benign, allows for simple procedure and purification acs.org, nih.gov
GlycerolSynthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivativesNon-toxic, biodegradable, high boiling point, readily available byproduct researchgate.net, rsc.org, ijarsct.co.in, researchgate.net

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Characterization for Molecular Structure Determination

Spectroscopic methods are indispensable for determining the connectivity and electronic environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the structure and chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

For 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine , the ¹H NMR spectrum would be expected to show distinct signals for the protons on both the imidazo[4,5-b]pyridine core and the pyridin-3-yl substituent. The chemical shifts (δ) and coupling constants (J) would confirm the substitution pattern. Protons on the pyridine (B92270) rings, particularly those adjacent to nitrogen atoms, would typically appear at lower fields (higher ppm values). The NH proton of the imidazole (B134444) ring would likely appear as a broad singlet, the position of which could be solvent-dependent.

The ¹³C NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule. The chemical shifts would indicate the nature of each carbon (e.g., aromatic, part of a C=N bond). Quaternary carbons, those without attached protons, would also be identified.

A detailed analysis of spectral data from closely related compounds, such as N-alkylated derivatives, has been reported, but this data cannot be directly extrapolated to the parent compound due to the electronic and steric effects of the substituents.

Table 3.1.1: Expected ¹H and ¹³C NMR Data for this compound No experimental data for the parent compound is available in the reviewed literature. The table below is a representation of the expected data format.

¹H NMR ¹³C NMR
Position Expected δ (ppm) Position Expected δ (ppm)
Imidazole-NH Data not available C2 Data not available
Pyridine-H2' Data not available C5 Data not available
Pyridine-H4' Data not available C6 Data not available
Pyridine-H5' Data not available C7 Data not available
Pyridine-H6' Data not available C7a Data not available
Imidazopyridine-H5 Data not available C3a Data not available
Imidazopyridine-H6 Data not available C1' Data not available
Imidazopyridine-H7 Data not available C2' Data not available
C3' Data not available
C4' Data not available
C5' Data not available

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For This compound (molecular formula C₁₁H₈N₄), the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The fragmentation pattern observed in the MS/MS spectrum would offer further structural confirmation by showing the loss of characteristic neutral fragments (e.g., HCN) from the parent ion. While HRMS data for derivatives have been published, confirming their respective elemental compositions, specific data for the title compound is not available.

Table 3.1.2: Expected Mass Spectrometry Data for this compound No experimental data for the parent compound is available in the reviewed literature. The table below is a representation of the expected data format.

Technique Parameter Expected Value
MS (EI) m/z (M⁺) ~196.0799
HRMS (ESI) Calculated m/z for [C₁₁H₉N₄]⁺ ([M+H]⁺) 197.0873

Vibrational Spectroscopy (Infrared (IR), Raman)

Vibrational spectroscopy probes the functional groups present in a molecule. The Infrared (IR) spectrum of This compound would be expected to show characteristic absorption bands for N-H stretching (typically a broad band around 3200-3500 cm⁻¹), C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), and a series of sharp bands in the 1400-1650 cm⁻¹ region corresponding to C=C and C=N stretching vibrations of the fused heterocyclic rings.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings. To date, specific IR and Raman spectra for the unsubstituted compound have not been reported in the surveyed literature.

Table 3.1.3: Expected Vibrational Spectroscopy Data for this compound No experimental data for the parent compound is available in the reviewed literature. The table below is a representation of the expected data format.

Technique Vibrational Mode Expected Wavenumber (cm⁻¹)
IR N-H Stretch Data not available
IR Aromatic C-H Stretch Data not available
IR C=N / C=C Stretch Data not available

Crystallographic Analysis for Solid-State Molecular Architecture

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide precise three-dimensional information about the arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

Table 3.2.1: Expected X-ray Crystallography Data for this compound No experimental data for the parent compound is available in the reviewed literature. The table below is a representation of the expected data format.

Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions (a, b, c, α, β, γ) Data not available
Key Bond Lengths (Å) Data not available
Key Bond Angles (°) Data not available

Analysis of Intermolecular Interactions in Crystal Packing (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The crystal packing is determined by non-covalent intermolecular interactions. For This compound , it is expected that hydrogen bonding involving the imidazole N-H donor and the nitrogen atoms of the pyridine rings as acceptors would be a dominant feature in the crystal lattice. Furthermore, the planar aromatic nature of the molecule suggests that π-π stacking interactions between adjacent imidazopyridine or pyridine rings would also play a significant role in stabilizing the crystal structure. A detailed analysis of these interactions, including distances and geometries, would require a solved crystal structure, which is currently unavailable.

Co-crystal Structure Analysis with Biological Targets for Ligand-Protein Interaction Mapping

The therapeutic potential of this compound is rooted in its ability to specifically interact with and inhibit biological targets, such as protein kinases. While a co-crystal structure for this exact compound is not publicly available, the analysis of closely related analogs within the imidazopyridine class, particularly as inhibitors of Transforming Growth Factor-beta Type I Receptor Kinase (TGF-βR1), also known as ALK5, provides critical insights into its binding mode.

The crystal structure of the TGF-βR1 kinase domain in complex with a potent imidazole-based inhibitor, identified by the PDB code 5QTZ, serves as an excellent surrogate for mapping these interactions. rcsb.org The inhibitor in this structure shares significant structural homology with this compound, particularly in its core heterocyclic system which is crucial for binding to the ATP-binding site of the kinase.

The analysis of the 5QTZ co-crystal structure reveals that the inhibitor nestles into the ATP-binding pocket, forming a series of specific and well-defined interactions with key amino acid residues. rcsb.org These interactions are fundamental to the compound's inhibitory activity.

Key Ligand-Protein Interactions:

The primary mode of binding for this class of inhibitors involves the formation of hydrogen bonds with the "hinge" region of the kinase, a flexible segment that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine (B156593) ring of ATP.

Hydrogen Bonding: The imidazopyridine core is instrumental in forming critical hydrogen bonds. A nitrogen atom in the pyridine portion of the fused ring system typically acts as a hydrogen bond acceptor, interacting with the backbone amide proton of a key hinge residue. In the case of TGF-βR1, this interaction is observed with His283. nih.gov Another hydrogen bond often involves the imidazole portion of the scaffold and a catalytic lysine (B10760008) residue, such as Lys232, which is crucial for ATP binding and catalysis. nih.gov

Solvent-Exposed Region: Portions of the inhibitor molecule extend towards the solvent-exposed region of the active site, providing opportunities for chemical modification to improve properties like selectivity and solubility without disrupting the core binding interactions.

The detailed interactions observed in the 5QTZ structure are summarized in the tables below. These data provide a structural blueprint for understanding how this compound and related compounds achieve their potent and selective inhibition of TGF-βR1.

Table 1: Co-crystal Structure Details for an Analog of this compound

PDB ID Biological Target Ligand Resolution (Å)
5QTZ TGF-beta Receptor Type 1 Kinase Domain (T204D mutant) 6-[1-(2,2-difluoroethyl)-4-(6-methylpyridin-2-yl)-1H-imidazol-5-yl]imidazo[1,2-a]pyridine 1.83

Data sourced from the RCSB Protein Data Bank. rcsb.org

Table 2: Key Ligand-Protein Interactions in the TGF-βR1 Active Site (PDB: 5QTZ)

Interacting Protein Residue Ligand Moiety Involved Type of Interaction
His283 Imidazo-pyridine nitrogen Hydrogen Bond
Lys232 Imidazole group Hydrogen Bond
Lys337 Difluoromethyl group Hydrogen Bond
Val218, Ala234, Leu260, Val281, Ile338, Leu340 Aromatic rings Hydrophobic Interactions

Interaction data derived from the analysis of the 5QTZ crystal structure. rcsb.orgnih.gov

This structural understanding is invaluable for the rational design of next-generation inhibitors. By leveraging this co-crystal structure data, medicinal chemists can design new analogs of this compound with optimized potency, selectivity, and pharmacokinetic profiles for potential therapeutic applications.

Absence of Specific Computational Data for this compound

Following a comprehensive series of targeted searches for scientific literature, it has been determined that there are no available publications containing the specific computational and theoretical data required to construct the requested article on "this compound."

The user's instructions mandated a strict adherence to a detailed outline focused exclusively on this particular chemical compound. The required sections included in-depth analysis based on:

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Molecular Electrostatic Potential (MEP) Mapping for Active Sites

Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Electronegativity, Electrophilicity)

Natural Bond Orbital (NBO) Analysis for Orbital Interactions and Charge Transfer

Time-Dependent DFT (TD-DFT) for Electronic Excitations and Optical Properties

While the synthesis and certain biological activities of this compound and its derivatives have been reported, the in-depth theoretical and computational characterization as specified in the outline is not present in the accessible scientific literature. Using data from substituted analogues would violate the core instruction to focus solely on the named compound, as substituents significantly alter the electronic structure and the resulting computational data.

Therefore, due to the lack of necessary scientific source data, it is not possible to generate the requested article with the required level of detail, scientific accuracy, and strict adherence to the provided outline.

Computational and Theoretical Investigations of 2 Pyridin 3 Yl 3h Imidazo 4,5 B Pyridine Systems

Molecular Modeling and Dynamics Simulations

Computational chemistry provides a powerful lens for examining the dynamic behavior and interaction landscape of 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine at an atomic level. Through molecular modeling and dynamics simulations, researchers can elucidate complex phenomena such as tautomerization, intermolecular interactions, and adsorption behaviors that are critical to understanding the compound's chemical nature and potential applications.

Tautomerization Studies and Proton-Assisted Isomerization Pathways

The imidazo[4,5-b]pyridine scaffold is susceptible to tautomerism, a phenomenon involving the migration of a proton. For related heterocyclic systems, such as pyrido[2′,1′:2,3]imidazo[4,5-b]quinoline-12-yl cyanide, density functional theory (DFT) has been employed to investigate the structural parameters and energy profiles of different tautomers (e.g., OH, CH, and NH forms) that arise from intramolecular proton transfer. researchgate.net Such studies reveal that one tautomer is often the most stable, representing the kinetically and thermodynamically controlled product. researchgate.net

In similar bifunctional molecules containing both proton donor and acceptor sites, various photoinduced proton transfer mechanisms have been observed. researchgate.netnih.gov These include:

Excited-State Intramolecular Proton Transfer (ESIPT): A proton transfer occurring within the same molecule upon electronic excitation. researchgate.netnih.gov

Excited-State Intermolecular Double-Proton Transfer (ESDPT): A cooperative transfer of two protons between two hydrogen-bonded molecules in a dimer. researchgate.netnih.gov

Solvent-Assisted Proton Transfer: A process where solvent molecules, particularly protic ones like alcohols, facilitate proton transfer between different parts of the solute molecule. researchgate.netnih.gov

For this compound, computational studies can map the potential energy surfaces for these proton transfer pathways. By calculating the energy barriers for the transition states, the most favorable isomerization pathway can be determined. The stability of different tautomers is influenced by factors such as the solvent environment, with polar or hydrogen-bonding solvents potentially stabilizing certain forms over others. researchgate.netresearchgate.netnih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. nih.goviucr.orgmdpi.com By partitioning the crystal space into regions where the electron distribution of a promolecule dominates over the procrystal, a unique surface is defined for each molecule. mdpi.com The analysis of this surface provides a detailed picture of how molecules interact with their neighbors.

The key outputs of this analysis are the dnorm plot and the 2D fingerprint plot. The dnorm surface maps regions of close intermolecular contacts, with red spots indicating contacts shorter than the van der Waals radii, which are crucial for crystal packing. nih.govmdpi.com The 2D fingerprint plot is a histogram of intermolecular contact distances, which can be decomposed to show the percentage contribution of different types of interactions. nih.goviucr.org

Table 1: Common Intermolecular Contacts and Their Typical Contributions in Imidazopyridine Derivatives

Interaction TypeTypical Contribution (%)Description
H···H35 - 45%Represents the most frequent type of contact, arising from hydrogen atoms on the molecular periphery. nih.goviucr.org
H···C/C···H20 - 25%Interactions involving hydrogen and carbon atoms, often indicative of C-H···π interactions. nih.goviucr.org
H···Br/Br···H~22%Significant in brominated derivatives, highlighting the role of halogens in crystal packing. nih.gov
H···O/O···H~20%Prevalent in structures containing oxygen, often corresponding to hydrogen bonds. iucr.org
C···C~4%Can indicate the presence of π-π stacking interactions between aromatic rings. iucr.org
H···N/N···H~4.5%Interactions involving nitrogen atoms, which can participate in hydrogen bonding. iucr.org

Note: The percentages are illustrative and vary depending on the specific substituents and crystal packing of the molecule.

By applying this analysis to this compound, one could precisely quantify the contributions of hydrogen bonding, π-π stacking, and other van der Waals forces that govern its solid-state architecture.

Monte Carlo Simulations for Adsorption Behavior

Monte Carlo (MC) simulations are a computational method used to study the adsorption of molecules onto surfaces, providing insights into interaction energies and equilibrium configurations. research-nexus.netuctm.edudoi.org This technique is particularly valuable for understanding how molecules like this compound might behave at interfaces, for instance, in applications related to corrosion inhibition or catalysis. research-nexus.netuctm.edu

In the context of corrosion inhibition, MC simulations are used to estimate the affinity of inhibitor molecules for different metallic surfaces, such as iron, copper, or aluminum. research-nexus.netuctm.edu The simulations calculate the binding energy between the molecule and the surface, which is a key indicator of adsorption strength. uctm.edu A higher binding energy suggests a stronger adsorption and, potentially, a more effective corrosion inhibitor. research-nexus.netuctm.edu

Studies on related imidazo[4,5-b]pyridine derivatives have shown a significant tendency for these molecules to adsorb onto iron surfaces. research-nexus.netuctm.edu The simulations are often performed considering the protonated form of the inhibitor, as this is relevant for acidic environments where corrosion is common. uctm.edu The results from these simulations can predict the most stable adsorption orientation of the molecule on the metal surface, revealing which atoms or functional groups are most involved in the interaction. doi.org This information is critical for designing more effective corrosion inhibitors. research-nexus.netuctm.edu

Computational Approaches to Biological Target Interactions

Molecular modeling is an indispensable tool in modern drug discovery for predicting and analyzing the interactions between small molecules and biological macromolecules like enzymes and receptors. For this compound and its derivatives, these computational methods provide crucial insights into potential therapeutic applications by elucidating binding mechanisms and predicting biological activity.

Molecular Docking Simulations for Ligand-Enzyme/Receptor Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govtubitak.gov.trasianpubs.org This method is widely used to screen virtual libraries of compounds against a specific biological target and to understand the structural basis of ligand-receptor recognition. nih.gov

For the imidazo[4,5-b]pyridine scaffold, docking studies have been instrumental in identifying potential inhibitors for various protein kinases, which are crucial targets in cancer therapy. nih.gov For example, derivatives of 3H-imidazo[4,5-b]pyridine have been docked into the active site of Mixed-Lineage Kinase 3 (MLK3) to assess their binding patterns and affinity. nih.gov Similarly, phenothiazine-containing imidazo[1,2-a]pyridine (B132010) derivatives have been studied as inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4). nih.gov

The docking process involves placing the ligand in the binding site of the receptor and evaluating the interaction energy for different conformations and orientations. The output is typically a binding affinity score (often in kcal/mol) and a predicted binding pose. tubitak.gov.trnih.gov This pose reveals key intermolecular interactions, such as:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Important for burying nonpolar surfaces.

π-π stacking: Occurs between aromatic rings.

Electrostatic interactions: Between charged or polar groups.

By analyzing these interactions for this compound with a given target, researchers can rationalize its activity and propose modifications to improve its binding.

Ligand Efficiency and Binding Affinity Prediction within Theoretical Frameworks

Beyond simply predicting a binding pose, computational methods aim to quantify the strength of the ligand-receptor interaction through binding affinity predictions. researchgate.net While docking scores provide a rapid estimation, more rigorous but computationally intensive methods like free-energy calculations can achieve higher accuracy. boku.ac.at These methods are becoming increasingly important in guiding lead optimization in drug discovery. boku.ac.at

Ligand efficiency (LE) is a metric used to compare the binding affinity of different compounds relative to their size. It is often calculated as the binding energy divided by the number of non-hydrogen atoms. This metric helps in identifying small, efficient fragments that can be developed into more potent drug candidates.

Theoretical frameworks are used to predict these properties. For instance, docking studies on imidazo[1,2-a]pyridine derivatives against oxidoreductase, a key enzyme in breast cancer, have predicted binding energies and identified crucial amino acid interactions. asianpubs.org Similarly, studies on 3H-imidazo[4,5-b]pyridine derivatives as MLK3 inhibitors have correlated predicted binding affinities with experimentally determined IC₅₀ values. nih.gov

Table 2: Example of Predicted Binding Affinities for Imidazopyridine Derivatives Against Kinase Targets

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)
Phenothiazine-imidazo[1,2-a]pyridinesMARK4-8.1 to -10.4 nih.gov
2,6-diaryl-substituted pyridinesKinesin Eg5up to -9.52 tubitak.gov.tr
Imidazo[1,2-a]pyridine derivativesOxidoreductaseup to -9.207 asianpubs.org

Note: These values are from studies on related but different molecules and serve to illustrate the typical range of predicted affinities.

These computational predictions of binding affinity and ligand efficiency are vital for prioritizing which derivatives of this compound should be synthesized and tested experimentally, thereby accelerating the drug discovery process. nih.govboku.ac.at

Mechanistic Insights into Biological Interactions and Structure Activity Relationships Sar of 2 Pyridin 3 Yl 3h Imidazo 4,5 B Pyridine Derivatives

Modulation of Enzyme Activity: Kinase Inhibition

Derivatives of the 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine scaffold have been extensively investigated as inhibitors of several protein kinases, which are crucial regulators of cellular processes. The core structure's ability to form key hydrogen bonds with the hinge region of kinase ATP-binding sites makes it a privileged scaffold for inhibitor design.

The Aurora kinase family, comprising Aurora-A, -B, and -C, are key regulators of mitosis, and their overexpression is linked to various cancers. The high degree of homology in the ATP-binding sites of these isoforms presents a challenge for developing selective inhibitors. However, derivatives of the imidazo[4,5-b]pyridine scaffold have been successfully designed to achieve high selectivity for Aurora-A over Aurora-B. nih.gov

The primary mechanism for achieving this selectivity involves exploiting the three amino acid differences in their ATP-binding sites. Specifically, Aurora-A possesses a Threonine residue at position 217 (Thr217), which is a Glutamate (Glu) in Aurora-B/C. nih.gov Many selective inhibitors are designed to interact favorably with the smaller, less bulky Thr217 side chain while creating a steric clash with the larger Glu residue in Aurora-B. nih.gov For instance, the introduction of specific substituents on the imidazo[4,5-b]pyridine core can be tailored to target this Thr217 residue, thereby driving selectivity. nih.gov

Crystallographic studies of imidazo[4,5-b]pyridine derivatives bound to Aurora-A have provided clear insights into these interactions, forming the basis for rational drug design. nih.gov This structural knowledge has led to the discovery of compounds like 28c and 40f , which exhibit a high degree of selectivity for Aurora-A inhibition in both biochemical and cellular assays. nih.gov

Table 1: Aurora Kinase Inhibition by Imidazo[4,5-b]pyridine Derivatives Interactive data table available in the online version.

Compound Aurora-A IC50 (µM) Aurora-B IC50 (µM) Selectivity (Fold, B/A)
28c 0.041 >10 >244

| 40f | 0.015 | 2.50 | 167 |

FMS-like tyrosine kinase 3 (FLT3) is another important target in cancer therapy, particularly for acute myeloid leukemia (AML), where activating mutations like internal tandem duplications (FLT3-ITD) are common. acs.org Optimization of the imidazo[4,5-b]pyridine series has led to the identification of potent dual inhibitors of both Aurora and FLT3 kinases. acs.orgnih.gov

One such preclinical development candidate, 27e (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine), demonstrated potent inhibition of wild-type FLT3 and clinically relevant mutants. acs.orgnih.gov The structure-activity relationship in this series highlighted the importance of the substituent at the R² position, with the 1,3-dimethyl-1H-pyrazol-4-yl group proving to be optimal for potent activity. acs.org The imidazo[4,5-b]pyridine core effectively anchors the molecule in the ATP binding pocket by forming hydrogen bonds with the hinge region residue Ala213. acs.org

Table 2: FLT3 Kinase Inhibition Data for Compound 27e Interactive data table available in the online version.

Target Kinase Kd (nM)
Aurora-A 7.5
Aurora-B 48
FLT3 (wild-type) 6.2
FLT3-ITD 38

While the broader class of imidazopyridines has been explored for CDK2 inhibition, research specifically on this compound derivatives for this target is limited. Studies on related scaffolds, such as purines, provide insight into why this might be the case. When the purine (B94841) core of a known CDK2 inhibitor was modified to an imidazo[4,5-b]pyridine, the resulting compound showed a marked decrease in inhibitory activity. This suggests that the nitrogen atom at the N¹ position of the purine ring, which is absent in the imidazo[4,5-b]pyridine core, may be crucial for potent CDK2 inhibition. In contrast, the isomeric imidazo[4,5-c]pyridine scaffold has yielded highly potent CDK2 inhibitors, with one derivative showing an IC₅₀ value of 21 nM. nih.govresearchgate.net This highlights the critical importance of the precise arrangement of nitrogen atoms within the heterocyclic core for effective interaction with the CDK2 active site. nih.gov

Bruton's tyrosine kinase (BTK) is a key component of B-cell receptor signaling and a validated target for various B-cell malignancies and autoimmune diseases. mdpi.com Similar to the findings for CDK2, the isomeric scaffold, imidazo[4,5-c]pyridine, appears to be more favorable for BTK inhibition than the imidazo[4,5-b]pyridine core. nih.gov A direct comparison revealed that an imidazo[4,5-c]pyridine inhibitor exhibited significantly higher activity against BTK than its corresponding imidazo[4,5-b]pyridine isomer. nih.gov While the imidazo[4,5-b]pyridine scaffold can be synthesized, its lower potency against BTK has led researchers to focus on more promising isomeric frameworks for developing inhibitors for this specific kinase. nih.govresearchgate.net

Phosphodiesterase 10A (PDE10A) is an enzyme involved in regulating cyclic nucleotide signaling, and its inhibition is a therapeutic strategy for neuropsychiatric disorders like schizophrenia. researchgate.net Novel imidazo[4,5-b]pyridine derivatives have been discovered as potent and selective PDE10A inhibitors. researchgate.net

Structure-activity relationship studies revealed that both a methoxy (B1213986) substituent and the imidazole (B134444) ring on the imidazo[4,5-b]pyridine core were critical for high binding affinity. researchgate.net X-ray co-crystal structures of these inhibitors bound to human PDE10A have elucidated the key interactions. The central phenyl ring of the inhibitor acts as a scaffold, positioning the imidazo[4,5-b]pyridine and a methylpyridine ring to make crucial hydrogen bonding interactions within the enzyme's active site. researchgate.net This structural understanding has enabled the design of highly potent compounds with IC₅₀ values in the low nanomolar range.

Table 3: PDE10A Inhibition by Imidazo[4,5-b]pyridine Derivatives Interactive data table available in the online version.

Compound PDE10A IC50 (nM)
4 6.7
7 3.5
12b 2.0
24a 0.8

| 24b | 1.1 |

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme for the synthesis of the mycobacterial cell wall, making it an attractive target for new antitubercular drugs. A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have been identified as potent antitubercular agents, with molecular docking studies suggesting they interact favorably with the DprE1 active site. researchgate.net

Several compounds from this series demonstrated significant in vitro activity against Mycobacterium tuberculosis (H37Rv). researchgate.net The most potent analogues from this study showed minimum inhibitory concentrations (MIC) in the sub-micromolar range, indicating their potential for further development as novel DprE1 inhibitors. researchgate.net

Table 4: Antitubercular Activity of Imidazo[4,5-b]pyridine Derivatives Interactive data table available in the online version.

Compound MIC (µmol/L)
5c 0.6
5g 0.5
5i 0.8

| 5u | 0.7 |

Structural Features Dictating Kinase Inhibitory Potency and Selectivity

The imidazo[4,5-b]pyridine core serves as a versatile scaffold for the design of potent and selective kinase inhibitors. Its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site is a key feature of its inhibitory activity. The N4 pyridine (B92270) nitrogen typically acts as a hydrogen bond acceptor, while the N3 imidazole proton serves as a hydrogen bond donor, anchoring the molecule in the active site. nih.gov

The substitution pattern on the this compound ring system plays a critical role in determining both the potency and selectivity of these inhibitors against various kinases, including Aurora kinases, c-Met, and Mixed-Lineage Kinase 3 (MLK3). nih.govnih.govnih.gov

For instance, in the context of Aurora kinase inhibition, the introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at the C7 position of the imidazo[4,5-b]pyridine scaffold has been shown to yield compounds with broad kinase inhibitory profiles, including activity against Aurora-A. nih.gov Further modifications to the benzyl (B1604629) group can lead to distinct binding modes. For example, smaller substituents on the pyrazole (B372694) N-substituent tend to interact with the P-loop of the kinase, whereas bulkier groups can engage with Thr217 in the post-hinge region. nih.gov This highlights how subtle changes in substituent size and orientation can significantly alter the interaction profile and potential for selectivity.

In the development of c-Met inhibitors, the imidazo[4,5-b]pyridine ring was identified as a novel hinge-binding scaffold. nih.gov Structure-activity relationship (SAR) studies on a series of these derivatives revealed that specific substitutions are crucial for achieving high potency in both enzymatic and cellular assays. nih.gov

Furthermore, a series of 3H-imidazo[4,5-b]pyridine derivatives have been designed and evaluated as novel MLK3 inhibitors. nih.gov Docking studies and enzymatic assays demonstrated that specific substitution patterns lead to significant inhibition of MLK3, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov

The selectivity of these inhibitors is also heavily influenced by the nature of the substituents. For example, in the development of dual FLT3/Aurora kinase inhibitors, optimization of the imidazo[4,5-b]pyridine scaffold led to compounds with potent activity against both kinases and their mutants. nih.gov The addition of a 6-chloro substituent and a specific piperazinyl-benzyl group at the C7 position were key to achieving this dual activity. nih.gov

Table 1: Kinase Inhibitory Activity of Selected Imidazo[4,5-b]pyridine Derivatives

Compound Target Kinase(s) Key Structural Features Potency (IC50/Kd) Reference
27e Aurora-A, Aurora-B, FLT3 6-chloro, 7-(4-(4-chlorobenzyl)piperazin-1-yl), 2-(1,3-dimethyl-1H-pyrazol-4-yl) Aurora-A Kd = 7.5 nM, Aurora-B Kd = 48 nM, FLT3 Kd = 6.2 nM nih.gov
7a Aurora-A and others 7-(1-benzyl-1H-pyrazol-4-yl) Broad-spectrum nih.gov
9a MLK3 Specific substitutions on the 3H-imidazo[4,5-b]pyridine core IC50 = 6 nM nih.gov
9e MLK3 Specific substitutions on the 3H-imidazo[4,5-b]pyridine core IC50 = 6 nM nih.gov
12b MLK3 Specific substitutions on the 3H-imidazo[4,5-b]pyridine core IC50 = 14 nM nih.gov

Interactions with Nucleic Acids (DNA and RNA)

Derivatives of the imidazo[4,5-b]pyridine scaffold have been shown to interact with DNA through various non-covalent binding modes, including intercalation and minor groove binding. The planar nature of the heterocyclic ring system is a key prerequisite for intercalative binding, where the molecule inserts itself between the base pairs of the DNA double helix. Some triaza-benzo[c]fluorenes, which are tetracyclic derivatives of imidazo[4,5-b]pyridine, have been demonstrated to bind to DNA in an intercalative mode. acs.org

Conversely, other studies on related imidazo[4,5-b]pyridine derivatives suggest a preference for minor groove binding. For example, spectroscopic and computational studies on 2-amino-1-methyl-6-phenyl-imidazo[4,5-b]pyridine (PhIP) indicated that it binds non-covalently in a groove of DNA and is unlikely to intercalate. This is supported by the observation of only small upfield shifts of the aromatic protons in NMR studies upon addition of DNA, which is characteristic of groove binding rather than intercalation.

G-quadruplexes are four-stranded DNA structures that can form in guanine-rich sequences and are considered promising targets for anticancer drug design. chimia.chnih.gov The planar aromatic surface of the G-quartets provides a platform for interaction with planar heterocyclic molecules. Tetracyclic derivatives of imidazo[4,5-b]pyridine have been investigated for their ability to interact with G-quadruplex DNA. nih.gov These interactions are influenced by the positioning of amino side chains on the tetracyclic core. nih.gov The binding affinity of these compounds for G-quadruplex structures suggests that this is a potential cellular target. nih.gov

Furthermore, the charge of the ligand plays a crucial role in the electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids. Protonation of basic amino substituents at physiological pH can lead to a positive charge on the ligand, enhancing its affinity for DNA and RNA. The binding affinities, with logKs values ranging from 5 to 7, indicate a moderate to high affinity for nucleic acids, suggesting that these molecules can effectively target DNA and RNA in a cellular context. nih.gov DFT analysis has shown that electron-donating groups, such as piperidine (B6355638) and piperazine, can increase the basicity and metal coordination strength of imidazo[4,5-b]pyridine derivatives, which can in turn influence their interaction with biological macromolecules. mdpi.com

RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of RNA viruses and represents a key target for the development of antiviral drugs. nih.govfiu.edursc.org While there is a lack of specific studies on the interaction of this compound derivatives with viral RdRp, the broader class of pyridine-containing heterocyclic compounds has been explored as potential RdRp inhibitors. For example, derivatives containing a 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one skeleton have been identified as inhibitors of the PB2 subunit of influenza RdRp. nih.gov The development of both nucleoside and non-nucleoside inhibitors targeting RdRp is an active area of research. Given the structural similarities to other heterocyclic RdRp inhibitors, it is plausible that appropriately substituted this compound derivatives could also interact with this viral enzyme, though further investigation is required to confirm this.

Modulation of Receptor Function

The imidazopyridine scaffold is also found in molecules that modulate the function of various receptors. For instance, derivatives of the isomeric imidazo[1,2-a]pyridine (B132010) have been identified as potent and selective ligands for both central and peripheral benzodiazepine (B76468) receptors. researchgate.netresearchgate.net The affinity and selectivity of these compounds are highly dependent on the substitution pattern on the heterocyclic ring system. researchgate.net

Furthermore, certain imidazo[1,2-a]pyridine derivatives have been discovered to act as agonists of the nuclear constitutive androstane (B1237026) receptor (CAR), a key regulator of xenobiotic and endobiotic metabolism. nih.gov These findings suggest that the imidazopyridine core can be a valuable template for the design of receptor modulators. While specific studies on the receptor modulation activity of this compound are limited, the known interactions of its isomers with various receptors indicate a potential for this scaffold to be developed into receptor-targeted therapeutic agents.

Angiotensin II (AT1, AT2) Receptor Antagonism

Derivatives of the imidazo[4,5-b]pyridine class have been developed as potent and selective antagonists of the Angiotensin II (AII) receptors, particularly the AT1 subtype. mdpi.comresearchgate.net The mechanism of action for these compounds involves competitively blocking the AT1 receptor, which prevents the binding of the endogenous peptide hormone Angiotensin II. researchgate.net This blockade effectively antagonizes the physiological actions mediated by AII through the AT1 receptor, which include vasoconstriction, aldosterone (B195564) release, and sympathetic nervous system activation. researchgate.net Angiotensin II and its metabolite Angiotensin III exert their pressor effects through both AT1 and AT2 receptors. researchgate.net

Structure-activity relationship (SAR) studies on related imidazo[4,5-c]pyridine scaffolds have provided critical insights into the molecular features required for potent AT1 antagonism. nih.gov The general pharmacophore for these non-peptide antagonists often includes a heterocyclic core, an alkyl chain, and an acidic group, commonly a biphenyl (B1667301) tetrazole moiety. nih.gov

Key SAR findings for imidazo[4,5-c]pyridine derivatives include:

Substitution at C-2: Small alkyl groups, such as a butyl group, are preferred at this position. nih.gov

Substitution at N-3: The presence of a (methylbiphenylyl)tetrazole moiety at the N-3 position is crucial for high-affinity binding, with compounds exhibiting potencies in the nanomolar range. nih.gov

Substitution at N-5: This position is a key modulator of activity. nih.gov While substitution with various benzyl groups can yield potent derivatives, the introduction of acetic acid esters or, more significantly, acetamides can lead to a substantial increase in activity. nih.gov For instance, the N,N-diethylacetamide derivative was found to be more potent in vitro than the established antagonist L-158,809. nih.gov

Table 1: Structure-Activity Relationships of Imidazo[4,5-c]pyridine Derivatives as Angiotensin II Receptor Antagonists nih.gov
PositionPreferred SubstituentEffect on Activity
C-2Small alkyl groups (e.g., butyl)Enhances potency
N-3(Methylbiphenylyl)tetrazoleConfers high affinity (nanomolar range)
N-5Acetamides (e.g., N,N-diethylacetamide)Significantly increases potency over esters or benzyl groups

Thromboxane A2 Receptor Antagonism

Certain imidazo[4,5-b]pyridine derivatives function as antagonists of the Thromboxane A2 (TxA2) receptor, a G protein-coupled receptor officially known as the TP receptor. nih.goveurjchem.com TxA2 is a potent mediator of platelet activation and aggregation and a constrictor of vascular smooth muscle. eurjchem.com By blocking the TP receptor, these antagonists inhibit the prothrombotic and vasoconstrictive effects of TxA2. nih.goveurjchem.com

SAR studies have been conducted to optimize the affinity of imidazo[4,5-b]pyridine derivatives for the human platelet TP receptor. nih.gov These studies have revealed specific structural requirements for potent antagonism.

Key SAR findings for imidazo[4,5-b]pyridine derivatives include:

Side Chain at C-2: The nature of the alkanoic or mercaptoalkanoic acid chain at the 2-position is critical. nih.gov Derivatives with a 3,3-dimethylbutanoic acid side chain were found to be the most potent, exhibiting Ki values in the low nanomolar range (4-39 nM). nih.gov

Side Chain Length: Shortening the 3,3-dimethylbutanoic acid side chain leads to a dramatic decrease in binding affinity. nih.gov For example, derivatives with shorter chains showed significantly higher Ki values of 1700 nM and 5600 nM. nih.gov

Heterocyclic Core: The potency of imidazo[4,5-b]pyridine derivatives was found to be comparable to that of analogous benzimidazole (B57391) compounds, indicating that both cores are well-tolerated for this target. nih.gov

Table 2: Structure-Activity Relationships of Imidazo[4,5-b]pyridine Derivatives as Thromboxane A2 Receptor Antagonists nih.gov
Compound FeatureModificationResulting Affinity (Ki)
Side Chain at C-23,3-dimethylbutanoic acid4 - 39 nM (High Potency)
Shorter alkanoic acid chains1700 - 5600 nM (Low Potency)
Heterocyclic CoreImidazo[4,5-b]pyridine vs. BenzimidazoleSimilar Potency (e.g., Ki of 7 nM vs. 6 nM for comparable derivatives)

GABAA Receptor Positive Allosteric Modulation: Mechanistic Basis

The imidazopyridine ring system was first recognized for its potential as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor. GABAA receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the central nervous system. nih.govmdpi.com The receptor is a pentameric protein complex that forms a central pore permeable to chloride ions. mdpi.com

The mechanism of positive allosteric modulation does not involve direct binding to the same site as the endogenous neurotransmitter, GABA. nih.govmdpi.com Instead, PAMs bind to a distinct, allosteric site on the receptor complex. nih.gov This binding event induces a conformational change in the receptor that increases the affinity of GABA for its own binding site. mdpi.com The enhanced binding of GABA leads to a more frequent or prolonged opening of the chloride channel, resulting in an increased influx of chloride ions into the neuron. nih.gov This hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus enhancing the inhibitory signal. nih.govmdpi.com

While the precise binding site for imidazo[4,5-b]pyridine derivatives on the GABAA receptor is not definitively established, related heterocyclic modulators like benzodiazepines and certain imidazo[1,2-a]pyridine derivatives are known to bind at the interface between the α and γ subunits. This interaction potentiates the GABA-mediated chloride current, which is the hallmark of GABAA PAMs.

Other Receptor Interactions (e.g., Proton Pump, Aromatase, Metalloproteinase, 5-HT6R)

The structural versatility of the imidazo[4,5-b]pyridine scaffold allows its derivatives to interact with a range of other important biological targets.

Proton Pump Inhibition: Certain imidazo[4,5-b]pyridine derivatives, such as tenatoprazole, are potent inhibitors of the gastric H+/K+-ATPase, also known as the proton pump. mdpi.comnih.gov As weak bases, these compounds accumulate in the highly acidic environment of the secretory canaliculi of parietal cells. nih.gov Here, they undergo an acid-catalyzed conversion into a reactive sulfenic acid intermediate. nih.gov This activated form then forms a covalent disulfide bond with cysteine residues of the proton pump, leading to its irreversible inhibition and a profound reduction in gastric acid secretion. nih.gov

Aromatase Inhibition: Imidazopyridine derivatives have been identified as inhibitors of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step in estrogen biosynthesis. mdpi.com The mechanism for non-steroidal inhibitors typically involves reversible binding to the enzyme's active site, coordinating with the heme iron atom and sterically hindering the access of the natural androgen substrates. mdpi.com This blocks the aromatization of androgens into estrogens. mdpi.com

Metalloproteinase Inhibition: The imidazo-pyridine scaffold has been incorporated into molecules designed as metalloproteinase inhibitors. Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes crucial for extracellular matrix remodeling. The inhibitory mechanism of compounds targeting these enzymes often relies on a functional group that can chelate the catalytic zinc ion within the active site, thereby preventing the enzymatic degradation of matrix components.

5-HT6 Receptor Interaction: A series of 3H-imidazo[4,5-b]pyridine derivatives have been developed as potent ligands for the serotonin (B10506) 5-HT6 receptor. nih.gov Specifically, compound 17 (2-ethyl-3-(3-fluorobenzyl)-7-(piperazin-1-yl)-3H-imidazo[4,5-b]pyridine) was identified as a partial inverse agonist with high affinity (Ki = 6 nM) for the 5-HT6 receptor. nih.gov Its mechanism involves binding to the receptor and reducing its basal, constitutive activity in Gs protein signaling pathways. nih.gov

Mechanisms of Antimicrobial Activity in vitro

Imidazo[4,5-b]pyridine derivatives have demonstrated notable in vitro activity against a spectrum of microbial pathogens, including bacteria and fungi. Their structural analogy to purines suggests that they may interfere with fundamental cellular processes that rely on purine metabolism, such as nucleic acid and protein synthesis.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains: Mechanistic Insights

Derivatives of this compound have shown antibacterial activity, with studies indicating a greater sensitivity among Gram-positive bacteria (e.g., Bacillus cereus, Staphylococcus aureus) compared to Gram-negative strains (Escherichia coli). mdpi.com The mechanistic basis for this activity is likely multifactorial, with several potential intracellular targets identified through experimental and computational studies.

Inhibition of Folate Synthesis: One proposed mechanism is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folic acid biosynthesis pathway. mdpi.com Folate is essential for the synthesis of nucleotides and certain amino acids. Molecular docking studies have shown that imidazo[4,5-b]pyridine derivatives can fit into the active site of DHFR, forming interactions with key amino acid residues, which would block the enzyme's function and arrest bacterial growth. mdpi.commdpi.com

Inhibition of Protein Synthesis: Another potential target is methionyl-tRNA synthetase, an enzyme critical for the initiation of protein synthesis. nih.gov Inhibition of this enzyme would halt the production of essential proteins, leading to bacterial cell death.

Disruption of DNA Integrity and Replication: The planar, heterocyclic nature of the imidazo[4,5-b]pyridine core allows some derivatives to act as DNA intercalating agents. This mode of action involves the insertion of the molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cytotoxicity.

Inhibition of Cell Division: Certain derivatives have been found to inhibit tubulin polymerization. In bacteria, the tubulin homolog FtsZ is essential for forming the Z-ring, which is required for cell division. Inhibition of FtsZ polymerization would prevent cytokinesis and lead to filamentation and cell death.

Table 3: Potential Mechanisms of Antibacterial Activity for Imidazo[4,5-b]pyridine Derivatives
Proposed MechanismMolecular TargetCellular ConsequenceSupporting Evidence
Inhibition of Folate SynthesisDihydrofolate Reductase (DHFR)Blocks nucleotide synthesisMolecular Docking Studies mdpi.commdpi.com
Inhibition of Protein SynthesisMethionyl-tRNA SynthetaseHalts protein productionEnzyme Inhibition Assays nih.gov
DNA Damage/Replication DisruptionDNAInterferes with replication and transcriptionBiophysical Studies (Intercalation)
Inhibition of Cell DivisionFtsZ (Tubulin Homolog)Prevents cytokinesisPolymerization Assays

Antifungal Activity: Mechanistic Considerations

Imidazo[4,5-b]pyridine derivatives and their isomers have also been investigated for their antifungal properties, showing activity against pathogenic yeasts like Candida spp. and molds such as Aspergillus flavus. mdpi.commdpi.com The proposed mechanisms target structures and pathways that are unique to fungal cells, providing a basis for selective toxicity.

Disruption of Cell Membrane Integrity: A primary mechanism for azole-containing antifungals is the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. Imidazopyridine derivatives may act by inhibiting the enzyme sterol 14-alpha demethylase (CYP51), a key enzyme in the ergosterol pathway. mdpi.com This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the structure and function of the fungal cell membrane, increases its permeability, and ultimately causes cell death. mdpi.com

Inhibition of Cell Wall Synthesis: The fungal cell wall, which is absent in human cells, represents another attractive target. Glucosamine-6-phosphate synthase is an enzyme involved in the pathway that produces UDP-N-acetylglucosamine, a crucial precursor for the synthesis of chitin, a major component of the fungal cell wall. nih.gov Inhibition of this enzyme would weaken the cell wall, making the fungus susceptible to osmotic stress and lysis. nih.gov

Potential Inhibition of Specific Pathogen Enzymes (e.g., DHFR)

The structural framework of imidazo[4,5-b]pyridine, being an isostere of purine, presents a compelling scaffold for the design of enzyme inhibitors targeting pathogenic microorganisms. nih.govresearchgate.net This structural similarity has prompted investigations into its potential to interact with active sites of crucial pathogen enzymes, thereby disrupting essential metabolic pathways. One such enzyme of significant interest is dihydrofolate reductase (DHFR), a key player in the folate synthesis pathway, which is vital for the biosynthesis of nucleic acids and amino acids in both prokaryotic and eukaryotic cells. ekb.egmdpi.com Inhibition of DHFR leads to the depletion of tetrahydrofolate, causing a cessation of cell division and eventual cell death, a mechanism exploited by several established antimicrobial and anticancer drugs. ekb.egmdpi.com

Research into related heterocyclic systems has demonstrated the viability of targeting DHFR. For instance, a study on a series of novel pyrazolo[3,4-b]pyridine derivatives revealed potent inhibitory activity against DHFR. ekb.eg Certain compounds from this series exhibited significantly lower IC₅₀ values than the reference drug Trimethoprim, indicating strong enzymatic inhibition. ekb.eg This lends support to the hypothesis that pyridine-fused heterocyclic cores can serve as effective pharmacophores for DHFR inhibitors.

In a more directly related study, derivatives of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine were synthesized and subjected to computational analysis to explore their potential as DHFR inhibitors. mdpi.com Molecular docking simulations were employed to predict the binding affinity and interaction patterns of these compounds within the active site of the DHFR enzyme. mdpi.com

The docking studies revealed that these imidazo[4,5-b]pyridine derivatives could adopt favorable conformations within the DHFR active site, engaging in multiple significant interactions with key amino acid residues. mdpi.com These interactions are crucial for stabilizing the enzyme-inhibitor complex and are indicative of potential inhibitory activity. The computational analysis highlighted that specific substitutions on the imidazo[4,5-b]pyridine core could influence the binding affinity and orientation within the enzyme's catalytic pocket. mdpi.com Although in vitro enzymatic assay data for these specific compounds were not detailed, the docking results provide a strong theoretical foundation for their potential as DHFR inhibitors and confirm that these analogs adopted numerous important interactions with the amino acids of the target enzyme. mdpi.com

The binding modes predicted by these computational studies are critical for understanding the structure-activity relationships (SAR). For example, the nitrogen atoms within the imidazo[4,5-b]pyridine ring system can act as hydrogen bond acceptors, mimicking the interactions of the natural substrate, dihydrofolate. The substituents at the 2-position of the scaffold, such as the pyridin-3-yl group in the titular compound, play a pivotal role in occupying hydrophobic pockets within the active site, further enhancing binding affinity.

The table below summarizes the key findings from the DHFR inhibition study of related pyrazolo[3,4-b]pyridine derivatives, which serves as a valuable reference for the potential efficacy of the imidazo[4,5-b]pyridine scaffold. ekb.eg

Compound IDStructure/SubstitutionDHFR Inhibition IC₅₀ (µM)
4d 4-(4-chlorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-3-amine0.72
6c N-((4-(4-chlorophenyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)methylene)aniline0.95
9c 3-(4-chlorobenzamido)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile1.09
Trimethoprim Reference Drug5.54

This table is generated based on data for pyrazolo[3,4-b]pyridine derivatives to illustrate the potential of related pyridine-fused heterocycles as DHFR inhibitors. ekb.eg

These findings collectively suggest that the this compound scaffold is a promising candidate for the development of novel inhibitors against pathogen enzymes like DHFR. The combination of its purine-like core and the specific orientation of the pyridinyl substituent offers a structural basis for effective binding to the enzyme's active site. Further in vitro enzymatic assays and crystallographic studies would be instrumental in validating these computational predictions and elucidating the precise mechanism of inhibition.

Future Directions and Advanced Research Frontiers for 2 Pyridin 3 Yl 3h Imidazo 4,5 B Pyridine

Exploration of Novel Derivatization Strategies for Targeted Modulator Design

Future research is focused on creating new derivatives of 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine to enhance their effectiveness and selectivity as targeted modulators. Key strategies involve modifying the core structure at specific positions to improve interactions with biological targets.

One promising approach is the regioselective C2-arylation of the imidazo[4,5-b]pyridine core. rsc.orgnih.gov This method allows for the introduction of a variety of aryl groups at the C2 position, which can significantly influence the compound's biological activity. For instance, N3-MEM-protected imidazo[4,5-b]pyridines can be efficiently functionalized through direct C-H arylation, enabling the synthesis of diverse 2,6- and 2,7-disubstituted derivatives from common precursors. rsc.orgnih.gov

Another key strategy is N-alkylation at the imidazole (B134444) nitrogen. Studies have shown that alkylating agents like allyl bromide and propargyl bromide can be used to introduce substituents at the N3 position of the imidazo[4,5-b]pyridine ring. uctm.edu These modifications can alter the compound's physicochemical properties, such as solubility and membrane permeability, which are crucial for drug development.

Furthermore, the Suzuki cross-coupling reaction is a valuable tool for creating 2,6-disubstituted imidazo[4,5-b]pyridines. nih.gov This reaction allows for the introduction of various phenyl groups at the C6 position, and different substituents on this phenyl ring can be explored to optimize the antiproliferative activity of these compounds. nih.gov The synthesis of tetracyclic imidazo[4,5-b]pyridine derivatives with amino side chains at different positions is another area of exploration, with the position of the nitrogen atom in the pyridine (B92270) ring and the location of the amino side chains influencing their antiproliferative effects. irb.hr

Table 1: Examples of Derivatization Strategies for the Imidazo[4,5-b]pyridine Scaffold

StrategyPosition(s) ModifiedReagents/ConditionsPotential Outcomes
C2-ArylationC2Pd-catalyzed direct C-H arylationIntroduction of diverse aryl groups to modulate target binding. nih.gov
N-AlkylationN3Allyl bromide, propargyl bromide, PTC conditionsAlteration of physicochemical properties like solubility. uctm.edu
Suzuki Cross-CouplingC6Arylboronic acids, Pd catalystIntroduction of substituted phenyl rings to enhance biological activity. nih.gov
Multi-component ReactionsMultipleTandem reactionsRapid construction of diverse substituted scaffolds. acs.org

Integration of Advanced Computational Methods for Predictive Pharmacological Profiling

Advanced computational methods are becoming indispensable for predicting the pharmacological profiles of this compound derivatives, thereby accelerating the drug discovery process. These in silico techniques allow for the efficient screening of virtual libraries of compounds and provide insights into their potential efficacy and safety.

Molecular docking is a widely used technique to predict the binding orientation and affinity of a ligand to its target protein. nih.govnih.govmdpi.com For instance, docking studies have been employed to understand the binding patterns of imidazo[4,5-b]pyridine-5-thione derivatives in the active site of Staphylococcus aureus tyrosyl-tRNA synthetase, with the results correlating well with their observed antimicrobial activity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. nih.gov Three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on imidazo[4,5-b]pyridine derivatives to identify key structural features responsible for their activity as Aurora A kinase inhibitors. nih.govebi.ac.uk These models have demonstrated high predictive power and can guide the design of new, more potent analogs. nih.govnih.gov

Pharmacophore modeling helps in identifying the essential three-dimensional arrangement of functional groups required for biological activity. openpharmaceuticalsciencesjournal.com This information is crucial for designing novel molecules with improved affinity for a specific target. Furthermore, computational methods are increasingly being used for the early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govpurdue.edu Predicting these properties in the early stages of drug discovery helps in identifying candidates with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures. nih.gov

Table 2: Application of Computational Methods in the Study of Imidazo[4,5-b]pyridine Derivatives

Computational MethodApplicationKey Findings/Predictions
Molecular DockingPrediction of ligand-protein binding modes.Identification of key interactions in the active site of target enzymes. nih.govmdpi.com
3D-QSAR (CoMFA/CoMSIA)Elucidation of structure-activity relationships.Generation of predictive models for inhibitory activity. nih.govnih.gov
Pharmacophore ModelingIdentification of essential structural features for activity.Guiding the design of new derivatives with enhanced potency. openpharmaceuticalsciencesjournal.com
ADMET PredictionIn silico assessment of pharmacokinetic and toxicity profiles.Early identification of compounds with favorable drug-like properties. nih.govpurdue.edu

Investigation of Alternative Bioisosteric Replacements within the Imidazo[4,5-b]pyridine Scaffold

Bioisosteric replacement is a well-established strategy in medicinal chemistry for optimizing the properties of a lead compound. digitellinc.com This approach involves substituting a part of the molecule with a group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile.

For the this compound scaffold, several bioisosteric replacements can be envisioned. The pyridine ring itself is often used as a bioisostere for a benzene (B151609) ring to enhance properties like water solubility and the ability to form hydrogen bonds. nih.govmdpi.com Conversely, other heterocyclic rings such as thiophene (B33073) and furan (B31954) can be considered as bioisosteres for the pyridine or other aryl moieties within the scaffold. researchgate.net

A more advanced area of investigation is the use of saturated bioisosteres to replace aromatic rings. For example, 3-azabicyclo[3.1.1]heptane has been identified as a saturated mimetic of the pyridine ring. chemrxiv.org Replacing the pyridine ring in the drug Rupatadine with this saturated scaffold led to significant improvements in solubility, metabolic stability, and lipophilicity. chemrxiv.org Such saturated bioisosteres can offer advantages in terms of improved physicochemical properties and novel intellectual property.

Other potential bioisosteric replacements for the pyridine ring include pyridinones and 2-difluoromethylpyridine, which can act as a bioisostere for pyridine-N-oxide. frontiersin.orgrsc.org The exploration of these and other novel bioisosteres within the this compound framework could lead to the discovery of new chemical entities with superior therapeutic profiles.

Table 3: Potential Bioisosteric Replacements for the Pyridine Ring

Original GroupBioisosteric ReplacementPotential Advantages
Pyridine3-Azabicyclo[3.1.1]heptaneImproved solubility and metabolic stability. chemrxiv.org
PyridinePyridinoneModulation of physicochemical properties like polarity and hydrogen bonding. frontiersin.org
Pyridine-N-oxide2-DifluoromethylpyridineEnhanced biological activity. rsc.org
BenzenePyridineIncreased water solubility and hydrogen bonding capacity. nih.gov

Application of Mechanistic Understanding in Rational Drug Design Frameworks

A deep understanding of the mechanism of action of this compound derivatives is crucial for their rational design as therapeutic agents. By elucidating how these compounds interact with their biological targets at a molecular level, researchers can make more informed decisions in the design of new and improved molecules.

Rational drug design often begins with the identification of a biological target, such as a protein kinase, that is implicated in a disease. nih.govrjraap.com Based on the structure of the target's active site, molecules can be designed to bind with high affinity and selectivity. For example, the design of imidazo[4,5-b]pyridine derivatives as selective inhibitors of Aurora-A kinase was guided by structural knowledge of ligand-protein interactions, leading to the discovery of highly selective compounds. acs.org

Structure-Activity Relationship (SAR) studies are a cornerstone of rational drug design. nih.govacs.orgresearchgate.netdocumentsdelivered.comnih.gov By systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity, researchers can build a comprehensive understanding of the structural requirements for potency and selectivity. For instance, SAR studies on imidazo[4,5-b]pyridine-based compounds have led to the identification of potent anticancer agents with CDK9 inhibitory activity. nih.govliverpool.ac.uk

The integration of computational methods, as discussed in section 6.2, plays a vital role in modern rational drug design. Molecular modeling can provide insights into binding modes and help to rationalize observed SAR data. nih.gov This iterative process of design, synthesis, biological evaluation, and computational analysis allows for the progressive optimization of a lead compound towards a clinical candidate.

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for preparing 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives?

  • Methodology : A CAN/H₂O₂ catalytic system is widely used to synthesize these derivatives via condensation of pyridine-2,3-diamine with pyridine aldehydes. Reaction conditions (e.g., solvent, temperature) are optimized to achieve yields of 60–80%. Structural confirmation relies on spectral analysis (¹H/¹³C NMR, IR) and CHN elemental analysis .
  • Key Considerations : Ensure rigorous purification (e.g., column chromatography) to isolate imidazo[4,5-b]pyridine derivatives from side products like benzimidazoles. Reaction regioselectivity must be validated via NOESY or X-ray crystallography .

Q. How is the antimicrobial activity of this compound derivatives evaluated?

  • Protocol : Compounds are screened against Gram-positive (Staphylococcus aureus, Bacillus subtilis), Gram-negative (Escherichia coli, Pseudomonas aeruginosa), and fungal (Candida albicans) strains using the twofold serial dilution method. MIC (minimum inhibitory concentration) values are compared to controls like streptomycin (125 µg/mL) .
  • Data Interpretation : Moderate activity (MIC: 25–50 µg/mL) is typical for unsubstituted derivatives. Enhanced efficacy is observed with triazole or alkyl substituents, which disrupt microbial cell membranes .

Advanced Research Questions

Q. What computational methods support the regioselectivity analysis of imidazo[4,5-b]pyridine synthesis?

  • Approach : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts reaction pathways and intermediates. For example, Michael addition reactions involving arylidenemalononitriles show preferential formation of 9-aminoimidazo[1,2-a:5,4-b']dipyridine-6,8-dicarbonitriles due to lower activation energies (ΔG‡ ≈ 22–25 kcal/mol) .
  • Validation : Experimental yields align with DFT-predicted regioselectivity. Substituent effects (e.g., electron-withdrawing groups) are modeled to optimize synthetic routes .

Q. How do structural modifications (e.g., triazole appendages) enhance the bioactivity of imidazo[4,5-b]pyridine derivatives?

  • Design Strategy : Introducing 1,2,3-triazole groups via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves solubility and target binding. For example, 3-[(1-benzyl-1H-triazol-5-yl)methyl]-6-bromo-2-phenyl derivatives exhibit MICs of 12.5 µg/mL against S. aureus due to enhanced hydrophobic interactions with bacterial enzymes .
  • Mechanistic Insight : Triazoles mimic peptide bonds, enabling inhibition of bacterial nucleic acid synthesis. X-ray crystallography reveals π-π stacking between triazole rings and DNA gyrase active sites .

Q. What role does this compound play in enzyme inhibition (e.g., iNOS)?

  • Case Study : BYK191023 (2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine) irreversibly inhibits inducible nitric oxide synthase (iNOS) with IC₅₀ = 86 nM. The pyridine-imidazole scaffold interacts with iNOS’s catalytic heme center, while the methoxy group enhances selectivity over eNOS/nNOS (>1000-fold) .
  • Validation : Time-dependent NADPH consumption assays confirm irreversible inhibition. In vivo studies show BYK191023 reduces hypotension in endotoxemic models .

Methodological Challenges and Solutions

Q. How are contradictions in antimicrobial activity data resolved for structurally similar derivatives?

  • Analysis Framework :

  • Step 1 : Compare MIC values across multiple strains (e.g., P. aeruginosa vs. E. coli) to identify species-specific resistance.
  • Step 2 : Perform molecular docking to assess binding affinity variations (e.g., triazole derivatives vs. bacterial efflux pumps).
  • Step 3 : Validate hypotheses via SAR (structure-activity relationship) studies, such as replacing methyl groups with halogens to improve membrane penetration .

Q. What strategies optimize the crystallinity of imidazo[4,5-b]pyridine derivatives for X-ray studies?

  • Protocol : Slow evaporation from ethanol/ethyl acetate (2:1) at 4°C yields diffraction-quality crystals. For hydrophobic derivatives (e.g., 6-bromo-2-phenyl analogs), vapor diffusion with hexane is effective. H-bonding networks (e.g., N–H⋯N interactions) stabilize crystal packing, as shown in dihedral angle analyses (67.7–86.0° between imidazo-pyridine and phenyl rings) .

Emerging Research Directions

Q. Can imidazo[4,5-b]pyridine derivatives be tailored for PET imaging probes (e.g., angiotensin receptor targeting)?

  • Proof of Concept : ¹¹C-labeled 3H-imidazo[4,5-b]pyridine derivatives (e.g., ¹¹C-KR31173) bind selectively to AT1R receptors in myocardial ischemia models. Radiolabeling at the 2-ethyl position preserves binding affinity (Kd ≈ 1.2 nM) while enabling non-invasive imaging .

Q. How do formulation parameters affect the stability of imidazo[4,5-b]pyridine-based pharmaceuticals?

  • Preclinical Data : Lyophilization with dextran esters enhances aqueous solubility and shelf-life (>4 years at -20°C). For 6-chloro-7-(4-(4-chlorobenzyl)piperazinyl) derivatives, particle size reduction (<50 µm) improves bioavailability in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.